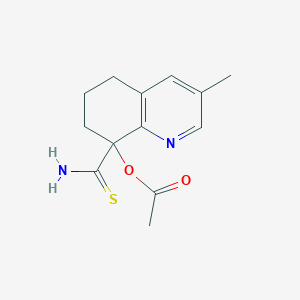

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate

Description

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a synthetic tetrahydroquinoline derivative characterized by a carbamothioyl (thiourea) group at position 8, a methyl substituent at position 3, and an acetylated hydroxyl group at position 7. The tetrahydroquinoline scaffold imparts partial saturation to the heterocyclic ring, enhancing conformational flexibility compared to fully aromatic quinoline analogs. The acetyl group likely serves as a prodrug moiety, improving lipophilicity and bioavailability compared to the free hydroxyl form .

This compound is structurally related to anticancer and antiproliferative agents within the tetrahydroquinoline family, which are known to modulate reactive oxygen species (ROS) pathways, autophagy, and protein kinase signaling (e.g., PI3K/AKT/mTOR) .

Properties

CAS No. |

62257-59-4 |

|---|---|

Molecular Formula |

C13H16N2O2S |

Molecular Weight |

264.35 g/mol |

IUPAC Name |

(8-carbamothioyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate |

InChI |

InChI=1S/C13H16N2O2S/c1-8-6-10-4-3-5-13(12(14)18,17-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,18) |

InChI Key |

NJJFATSXYWZMCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(CCC2)(C(=S)N)OC(=O)C)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the tetrahydroquinoline core, followed by functional group modifications to introduce the carbamothioyl and acetate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties.

Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The compound’s structure allows it to form interactions with biological macromolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Tetrahydroquinoline Derivatives

Key Observations :

- Carbamothioyl vs.

- Acetate vs. Hydroxyl: The acetylated form improves membrane permeability compared to 3-methyl-5,6,7,8-tetrahydroquinolin-8-ol, which requires enzymatic hydrolysis for activation .

- Substituent Positioning : The 3-methyl group in the target compound may sterically hinder interactions compared to 4-phenyl in 20d, affecting target selectivity.

Key Findings :

- The target compound’s thiourea group may enhance oxidative stress induction compared to carbamate derivatives like 20d, which rely on ROS-mediated apoptosis .

- Unlike Smo antagonists (e.g., compound 65), the target compound lacks a propanamide linker and aryl group, suggesting divergent targets (e.g., kinase inhibition vs. Hh pathway modulation) .

Key Insights :

Biological Activity

8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydroquinoline core that includes a carbamothioyl substituent and an acetate group, which may influence its pharmacological properties.

Chemical Structure

The structural formula of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exhibit significant antimicrobial activities. For instance, derivatives of tetrahydroquinoline have been shown to possess antibacterial and antifungal properties. The presence of the carbamothioyl group enhances these activities by facilitating interactions with microbial enzymes or membranes.

Anticancer Activity

The compound has also been studied for its anticancer potential. A related study demonstrated that tetrahydroquinoline derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific binding affinity of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate to cancer-related targets warrants further investigation.

Enzyme Inhibition

Inhibition studies reveal that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been found to inhibit proteases and kinases, which are critical in cancer progression and other diseases.

Binding Affinity Studies

Interaction studies using various biological targets have shown that 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exhibits notable binding affinities. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions quantitatively.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological activities of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Lacks carbamothioyl group | Anticancer activity |

| 4-Acetylaminoquinoline | Contains an acetylamino group | Antimalarial properties |

| 1-(2-Thienyl)-3-methylpyrrole | Contains a thiophene ring | Antimicrobial effects |

The unique combination of the tetrahydroquinoline core with the carbamothioyl substituent and acetate group in 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported the antimicrobial efficacy of various tetrahydroquinoline derivatives against multiple bacterial strains. The results indicated that compounds with carbamothioyl groups showed enhanced activity compared to their non-thioamide counterparts.

- Anticancer Mechanisms : Another research article detailed the mechanisms through which tetrahydroquinoline derivatives induce apoptosis in cancer cells. The study highlighted the role of these compounds in modulating signaling pathways related to cell survival and death.

- Enzyme Interaction Studies : A recent investigation utilized molecular docking simulations to predict the binding modes of 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate with specific enzymes implicated in cancer metabolism. The findings suggested strong interactions that could lead to effective inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.